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Compound of Interest

Compound Name: Potassium fluoride

Cat. No.: B080757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties

of potassium fluoride (KF). The information is presented in a structured format to facilitate its

use in research, drug development, and other scientific applications where a thorough

understanding of the energetic and thermal behavior of this compound is essential.

Core Thermochemical Data
A summary of the key thermochemical properties of potassium fluoride at standard conditions

(298.15 K and 1 bar) is presented below. These values are crucial for thermodynamic

calculations, reaction modeling, and safety assessments.

Table 1: Fundamental Thermochemical Properties of Potassium Fluoride (KF)
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Property Symbol Value Units Phase

Standard Molar

Enthalpy of

Formation

ΔfH° -568.61[1][2] kJ/mol solid

-554.47[1][2] kJ/mol liquid

-326.77[1] kJ/mol gas

Standard Molar

Entropy
S° 66.55[1][2] J/mol·K solid

67.63[1][2] J/mol·K liquid

226.60[1] J/mol·K gas

Molar Heat

Capacity at

Constant

Pressure

C_p 49[3] J/mol·K solid

Lattice Formation

Energy
Δ_L_H° -821 kJ/mol

Phase Transition and Physical Properties
The phase behavior and physical characteristics of potassium fluoride are critical for its

handling, storage, and application in various processes.

Table 2: Phase Transition and Physical Data for Potassium Fluoride (KF)

Property Value Units

Melting Point 1131[1] K

Boiling Point 1775 K

Molecular Weight 58.0967[1] g/mol

Density 2.48 g/cm³
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Temperature-Dependent Heat Capacity
The heat capacity of a substance is temperature-dependent. The Shomate equation provides a

reliable model for the heat capacity (Cp) of potassium fluoride in its solid, liquid, and gaseous

phases over a range of temperatures.

Shomate Equation: C_p(t) = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + E / t^2

where:

t is the temperature in Kelvin divided by 1000.

C_p is the heat capacity in J/mol·K.

A, B, C, D, and E are constants specific to the substance and its phase.

Table 3: Shomate Equation Parameters for Potassium Fluoride (KF)[1][4]

Phase
Temperat
ure
Range (K)

A B C D E

Solid 298 - 900 46.53612 13.96661 -2.385212 2.844677 -0.140770

Solid 900 - 1131 -254.3834 474.8003 -246.4832 43.88472 43.50900

Liquid
1131 -

3000
71.96522

-2.116748e

-10

1.309726e-

10

-2.449678e

-11

-4.589305e

-12

Gas
3000 -

6000
37.20911 0.861908 -0.047662 0.004070 -0.201727

Experimental Protocols
The determination of the thermochemical properties of potassium fluoride relies on precise

experimental techniques. The following sections outline the general methodologies employed.

Calorimetry for Enthalpy of Formation
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The standard enthalpy of formation of potassium fluoride is typically determined using

solution calorimetry.

Experimental Workflow: Solution Calorimetry

Sample Preparation

Measurement

Calculation

Weigh high-purity KF sample

Equilibrate calorimeter to a constant temperature

Prepare a suitable solvent (e.g., water or dilute acid) in the calorimeter

Initiate dissolution of KF in the solvent

Record temperature change over time

Determine the heat of solution (q_soln) from the temperature change and calorimeter heat capacity

Apply Hess's Law using known enthalpies of formation of other reactants and products in the thermochemical cycle

Calculate the standard enthalpy of formation of KF
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Click to download full resolution via product page

Workflow for determining enthalpy of formation via solution calorimetry.

The process involves dissolving a known mass of potassium fluoride in a solvent within a

calorimeter and measuring the resulting temperature change. By knowing the heat capacity of

the calorimeter and its contents, the heat of solution can be calculated. Applying Hess's Law to

a series of reactions involving the dissolution process allows for the determination of the

standard enthalpy of formation.

Differential Scanning Calorimetry (DSC) for Phase
Transitions
Differential Scanning Calorimetry is a powerful technique for determining the temperatures and

enthalpies of phase transitions, such as melting.

Experimental Protocol: Differential Scanning Calorimetry

A small, weighed sample of potassium fluoride is placed in a sample pan, and an empty pan

serves as a reference. Both pans are heated at a constant rate in a controlled atmosphere. The

instrument measures the difference in heat flow required to maintain both the sample and

reference at the same temperature. An endothermic event, such as melting, results in a

detectable change in this heat flow, which is recorded as a peak on the DSC thermogram. The

temperature at the peak onset corresponds to the melting point, and the area under the peak is

proportional to the enthalpy of fusion.

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor
Pressure
Knudsen Effusion Mass Spectrometry is employed to measure the vapor pressure of materials

at elevated temperatures.

Experimental Setup: Knudsen Effusion Mass Spectrometry

A sample of potassium fluoride is placed in a Knudsen cell, which is a small, heated container

with a tiny orifice. The cell is heated in a high-vacuum chamber, causing the KF to vaporize and

effuse through the orifice as a molecular beam. This beam is then directed into a mass
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spectrometer, which identifies the gaseous species and measures their intensities. The

measured ion intensities are correlated to the partial pressures of the effusing species, from

which the vapor pressure of potassium fluoride at that temperature can be determined.

Born-Haber Cycle for Potassium Fluoride
The Born-Haber cycle is a theoretical construct that relates the lattice energy of an ionic

compound to its enthalpy of formation and other thermochemical quantities. It provides a clear

illustration of the energy changes involved in the formation of an ionic solid from its constituent

elements in their standard states.
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Born-Haber cycle for the formation of potassium fluoride.

The cycle illustrates the following steps:
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Sublimation of Potassium: Solid potassium is converted to gaseous potassium.

Ionization of Potassium: A gaseous potassium atom loses an electron to become a gaseous

potassium ion.

Dissociation of Fluorine: The diatomic fluorine molecule is broken into individual gaseous

fluorine atoms.

Electron Affinity of Fluorine: A gaseous fluorine atom gains an electron to become a gaseous

fluoride ion.

Lattice Formation: Gaseous potassium and fluoride ions combine to form the solid

potassium fluoride crystal lattice.

The overall enthalpy of formation is the sum of the enthalpy changes for each of these steps, in

accordance with Hess's Law.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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